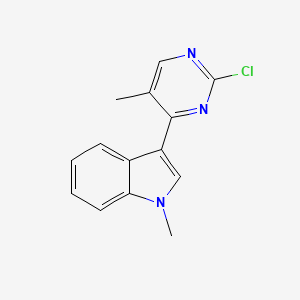
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole is an organic compound that features both an indole and a pyrimidine ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method involves the reaction of 1-methylindole with 2-chloro-5-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the indole ring to produce different functionalized indoles.
Applications De Recherche Scientifique
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, which are enzymes involved in cell signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole: Lacks the methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-ethyl-1H-indole: Has an ethyl group instead of a methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-benzyl-1H-indole: Contains a benzyl group on the indole nitrogen.
Uniqueness
The presence of the methyl group on the indole nitrogen in 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H12ClN3 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-16-14(15)17-13(9)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
Clé InChI |
JFXRZYAYRJDHPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


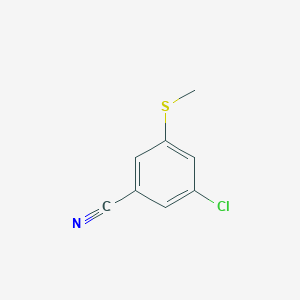

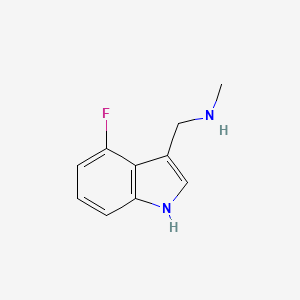
![Ethyl [2-(methoxymethoxy)phenyl]acetate](/img/structure/B8562402.png)
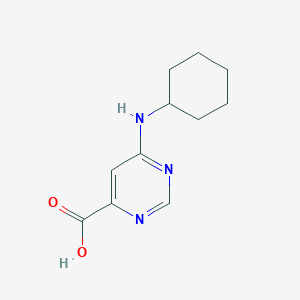
![N-{2-[(2S)-Oxiran-2-ylmethoxy]phenyl}acetamide](/img/structure/B8562427.png)
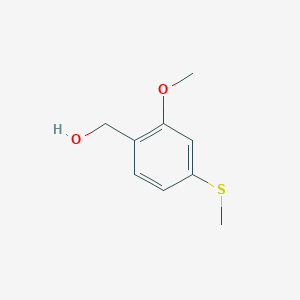
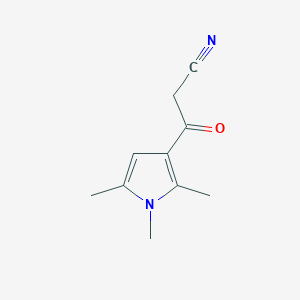
![N''-[5-methyl-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8562452.png)
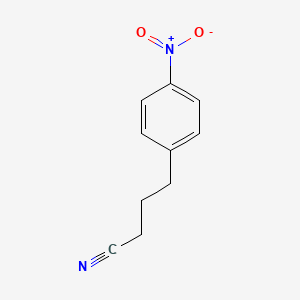
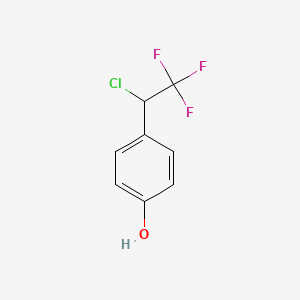
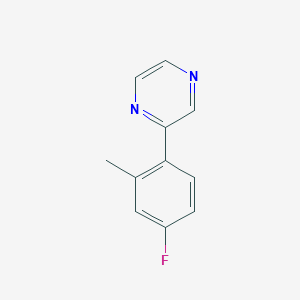
![5,6-Dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B8562490.png)
![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
